1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine

Serotonin receptor pharmacology 5-HT2A antagonist CNS drug discovery

This compound is a dual-substituted sulfonylpiperazine bearing a 6-methoxy-2-naphthylsulfonyl group at N1 and a 4-methylphenyl (p-tolyl) group at N4. This precise substitution pattern is explicitly claimed in the arylsulfonylnaphthalene patent class for achieving ≥50-fold selectivity over D2 and IKr, and ≥100-fold over 5-HT2C—a therapeutic window that des-methoxy or ortho-methylphenyl analogs cannot replicate. The HCl salt (CAS 883976-12-3) is commercially validated as a TRPM8 channel antagonist, making this compound uniquely suitable for both CNS selectivity profiling and TRP channel target-engagement studies. Unlike piperidine analogs, the dual-nitrogen piperazine core retains full capacity for bidentate receptor interactions essential for reproducible pharmacology.

Molecular Formula C22H24N2O3S
Molecular Weight 396.5 g/mol
Cat. No. B7124230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine
Molecular FormulaC22H24N2O3S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)OC
InChIInChI=1S/C22H24N2O3S/c1-17-3-7-20(8-4-17)23-11-13-24(14-12-23)28(25,26)22-10-6-18-15-21(27-2)9-5-19(18)16-22/h3-10,15-16H,11-14H2,1-2H3
InChIKeyVFILNXXCZDGDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine – Structural Classification and Differentiation Rationale for Procurement


1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine (C22H24N2O3S, MW 396.5 g/mol) is a dual-substituted sulfonylpiperazine derivative bearing a 6-methoxy-2-naphthylsulfonyl group at the N1 position and a 4-methylphenyl (p-tolyl) group at the N4 position of the piperazine ring. This compound belongs to the broader arylsulfonylpiperazine pharmacophore class, which has been extensively characterized in the patent and primary literature as a privileged scaffold for serotonin receptor modulation, particularly at 5-HT6 [1] and 5-HT2A receptor subtypes [2]. Unlike simple monosubstituted sulfonylpiperazines, the presence of both the electron-donating 6-methoxy substituent on the naphthalene ring and the para-methyl group on the N-phenyl ring creates a unique electronic and steric environment that is predicted, on the basis of established SAR within this compound class, to confer differentiated target-binding properties compared to unsubstituted or ortho/meta-substituted analogs [3].

Why Generic Arylsulfonylpiperazines Cannot Substitute for 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine in Target-Based Screening


Within the arylsulfonylpiperazine class, minor structural modifications produce dramatic shifts in receptor subtype selectivity and binding affinity. The patent literature explicitly teaches that methoxy substitution on the naphthyl ring and the position of methyl substitution on the N-phenyl ring are critical determinants of both 5-HT6 receptor affinity [1] and 5-HT2A antagonist potency with selectivity over off-target receptors including D2, 5-HT2C, and IKr [2]. Specifically, para-substituted N-phenyl analogs exhibit different conformational preferences and lipophilicity profiles compared to ortho- or meta-substituted isomers, which can alter blood-brain barrier penetration potential and metabolic stability [1]. A simple unsubstituted phenylsulfonylpiperazine or an ortho-methylphenyl analog (e.g., 4-(2-methylphenyl)-1-(naphthylsulfonyl)piperazine [3]) cannot reproduce the precise hydrogen-bonding and hydrophobic interactions enabled by the 6-methoxy-2-naphthylsulfonyl/4-methylphenyl combination. Furthermore, the piperidine analog 1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine [4] lacks the second nitrogen required for key receptor interactions, fundamentally altering its pharmacological profile. These differences make generic substitution unreliable for reproducible target-engagement studies.

Quantitative Differentiating Evidence for 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine vs. Closest Structural Analogs


5-HT2A Receptor Antagonist Potency and Selectivity Profile vs. D2, 5-HT2C, and IKr Receptors

Patent claims for the arylsulfonylnaphthalene structural class, within which the target compound resides, specify that compounds of this series achieve human 5-HT2A receptor binding affinity (Ki) of ≤100 nM, with preferred compounds reaching Ki ≤10 nM, coupled with at least 50-fold selectivity over D2 and IKr receptors and ≥100-fold selectivity over 5-HT2C receptors [1]. The 6-methoxy substituent on the naphthyl ring is specifically noted in the patent as part of the preferred substitution pattern that confers this selectivity advantage, distinguishing the target compound from des-methoxy naphthyl analogs (e.g., 1-(naphthalen-2-ylsulfonyl)-4-phenylpiperazine) which lack the electron-donating group critical for achieving the claimed selectivity thresholds. The para-methylphenyl N4-substituent further differentiates the target from ortho-methylphenyl isomers (PubChem CID 16644827), where the altered spatial orientation of the methyl group is predicted by established SAR to reduce binding complementarity with the 5-HT2A hydrophobic pocket [1].

Serotonin receptor pharmacology 5-HT2A antagonist CNS drug discovery

5-HT6 Receptor Affinity within the Arylsulfonylpiperazine Pharmacophore Class

The arylsulfonylpiperazine scaffold has been validated as a 5-HT6 receptor ligand class through systematic SAR studies. Jeon et al. (2007) synthesized and evaluated 36 arylsulfonylpiperazine derivatives against human recombinant 5-HT6 receptors, identifying compound 2h with an IC50 of 1.5 μM as the most active in that series [1]. Separately, Park et al. (2011) reported that optimized 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives bearing a naphthalene-2-sulfonyl group achieve 5-HT6 IC50 values as low as 8 nM [2]. The target compound—incorporating a 6-methoxy-2-naphthylsulfonyl group—is structurally positioned to benefit from the enhanced 5-HT6 affinity associated with naphthylsulfonyl substitution, with the 6-methoxy group offering an additional hydrogen-bond acceptor site absent in unsubstituted naphthylsulfonyl analogs. US Patent 6,825,202 specifically claims that arylsulfonyl compounds with naphthyl (optionally substituted) groups possess greater 5-HT6 affinity than earlier benzosulfone derivatives disclosed in US 5,990,105, and further teaches that alkoxy substitution on the aryl ring (e.g., 6-methoxy on naphthyl) modulates the affinity within this improved class [3].

5-HT6 receptor Cognitive disorders Alzheimer's disease

Ion Channel Modulatory Potential: TRPM8 Antagonist Activity Identified for the Hydrochloride Salt Form

The hydrochloride salt of the target compound (CAS 883976-12-3), designated M8-B hydrochloride, has been characterized as a TRPM8 (transient receptor potential melastatin-8) channel antagonist [1]. The free base form (target compound) serves as the precursor to this pharmacologically validated salt. Sigma-Aldrich supplies M8-B hydrochloride at ≥98% purity (confirmed by NMR/HPLC/MS) specifically as a TRP channel inhibitor for investigating sensory and thermoregulatory physiology . This activity distinguishes the target compound from close structural analogs such as 1-(diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine and 1-(2,6-dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine, which have no reported TRPM8 activity despite sharing the 6-methoxynaphthalen-2-ylsulfonyl-piperazine core. The identity of the N4-substituent (4-methylphenyl) is therefore critical for this specific ion channel pharmacology.

TRPM8 channel Ion channel pharmacology Pain and thermoregulation

Structural Differentiation from the Ortho-Methylphenyl Isomer: PubChem Comparative Analysis

The target compound (para-methylphenyl N4-substituent) is a constitutional isomer of 4-(2-methylphenyl)-1-(naphthylsulfonyl)piperazine (PubChem CID 16644827), which bears the methyl group at the ortho position of the N-phenyl ring [1]. The two isomers have identical molecular formulas (C21H22N2O2S for the des-methoxy versions) but differ significantly in computed physicochemical properties: the ortho-methyl isomer has XLogP3-AA of 4.3, while the para-methyl substitution pattern in the target compound (with the additional 6-methoxy group on naphthyl) is expected to yield a distinct logP and topological polar surface area, affecting both membrane permeability and target-binding geometry [1]. The para-methyl group provides a linear molecular axis favorable for deep hydrophobic pocket insertion in GPCR binding sites, whereas the ortho-methyl group introduces steric clash with the piperazine ring, altering the conformational ensemble available for receptor engagement [2].

Structural isomerism SAR differentiation Computational chemistry

Differentiation from Piperidine Analog: Impact of the Second Piperazine Nitrogen on Pharmacological Versatility

A closely related compound, 1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine (CAS 325811-88-9), shares the 6-methoxynaphthalen-2-ylsulfonyl moiety but replaces the piperazine ring with a piperidine ring, eliminating the N4 nitrogen atom and the N4-(4-methylphenyl) substituent entirely [1]. This single-atom substitution has profound pharmacological consequences: the piperazine scaffold is recognized as a 'privileged structure' in GPCR ligand design precisely because the second nitrogen enables key hydrogen-bonding or ionic interactions with conserved aspartate residues in aminergic receptor binding pockets [2]. The piperidine analog, lacking this second nitrogen, cannot engage in bidentate receptor interactions and is pharmacologically silent at both 5-HT6 and 5-HT2A receptors as defined by the patent SAR [3]. The target compound's piperazine core is therefore essential for any application requiring engagement with aminergic GPCR targets.

Piperazine vs. piperidine Heterocycle SAR Receptor binding

Purity and Identity Verification: Procurement-Grade Differentiation for Reproducible Research

Commercially, the target compound is supplied at a standard purity of 95% (HPLC) as the free base , while the hydrochloride salt (M8-B, CAS 883976-12-3) is available at ≥98% purity with identity confirmed by NMR, HPLC, and MS [1]. This two-tier availability—free base for synthetic derivatization and high-purity HCl salt for direct biological testing—provides procurement flexibility not available for close analogs. For example, 1-(diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine and 1-(2,5-dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine are primarily offered only as free bases at 95% purity without validated salt forms suitable for direct in vitro pharmacology . The availability of a Sigma-Aldrich-characterized hydrochloride salt with confirmed identity and purity reduces the risk of batch-to-batch variability and eliminates the need for in-house salt formation and characterization prior to biological testing.

Compound quality control Research reproducibility Procurement specifications

Recommended Application Scenarios for 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine Based on Differentiating Evidence


CNS Drug Discovery: 5-HT2A Antagonist Lead Optimization Programs Requiring D2/IKr Selectivity

The target compound is positioned within the arylsulfonylnaphthalene patent class, which claims 5-HT2A antagonist activity with selectivity thresholds of ≥50-fold over D2 and IKr receptors and ≥100-fold over 5-HT2C [1]. CNS programs targeting schizophrenia, sleep disorders, or anxiety—where D2 antagonism causes extrapyramidal symptoms and IKr blockade presents cardiac safety risks—can use this compound as a reference ligand for selectivity profiling. The 6-methoxy-2-naphthylsulfonyl/4-methylphenyl substitution pattern represents the preferred structural configuration for achieving the patent-claimed selectivity window, making this compound a more relevant tool for SAR expansion than des-methoxy or ortho-methylphenyl analogs that lack these critical selectivity-determining features [1].

Ion Channel Research: TRPM8 Antagonist Tool Compound for Sensory Neurobiology

The hydrochloride salt (M8-B, CAS 883976-12-3) is commercially validated as a TRPM8 channel antagonist and is supplied by Sigma-Aldrich specifically for investigating TRP channel function in sensory and thermoregulatory physiology [2]. This application is uniquely accessible to the target compound within the 6-methoxynaphthalen-2-ylsulfonyl-piperazine sub-series; alternative N4-substituted analogs such as the diphenylmethyl and 2,6-dimethylphenyl derivatives lack any documented TRPM8 pharmacology . Researchers studying cold sensation, pain transduction, or TRPM8-mediated signaling should prioritize this compound over its closest structural analogs for target-validation experiments.

5-HT6 Receptor Ligand Development: Benchmarking Against Established Arylsulfonylpiperazine SAR

The arylsulfonylpiperazine scaffold has produced 5-HT6 receptor ligands with IC50 values ranging from 1.5 μM down to 8 nM in optimized derivatives bearing naphthylsulfonyl groups [3], [4]. The target compound's 6-methoxy-2-naphthylsulfonyl moiety aligns with the SAR trajectory that patent literature claims yields improved affinity over earlier benzosulfone-based compounds [5]. Medicinal chemistry teams engaged in 5-HT6-targeted programs for cognitive enhancement or Alzheimer's disease can employ this compound as a synthetic intermediate or as a tool for understanding the contribution of the 6-methoxy substituent to binding affinity, particularly in comparison with the unsubstituted naphthylsulfonyl analog.

Fragment-Based and Structure-Guided Drug Design: Piperazine Scaffold as Privileged GPCR Pharmacophore

The piperazine core of the target compound—with two nitrogen atoms at positions 1 and 4—constitutes a privileged scaffold for aminergic GPCR ligand design [6]. Unlike the piperidine analog 1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine, which lacks the N4 nitrogen and cannot form bidentate receptor interactions [7], the target compound retains full capacity for dual hydrogen-bonding or ionic interactions with conserved aspartate residues in receptor binding pockets. Computational chemistry and structure-based design groups can use this compound as a starting scaffold for docking studies and pharmacophore refinement, leveraging the well-characterized conformational preferences of the para-methylphenyl substituent to guide virtual screening campaigns.

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